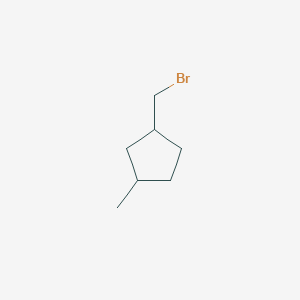

1-(溴甲基)-3-甲基环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Bromomethyl)-3-methylcyclopentane, also known as BMCP, is a cyclic organic compound with a molecular formula of C7H13Br. This compound is widely used in the field of organic chemistry due to its unique chemical properties. BMCP is a colorless liquid that is soluble in most organic solvents. It is commonly used as a reagent in organic synthesis reactions, and its applications range from the production of pharmaceuticals to the manufacturing of plastics.

科学研究应用

- BMCP serves as a bifunctional initiator in reversible addition-fragmentation chain transfer (RAFT) polymerization. By reacting 4-bromomethyl benzoyl chloride with N-bromosuccinimide, 4-bromomethyl benzoyl chloride is obtained. Subsequently, terminally brominated poly(methyl methacrylate) (PMMA-Br) is synthesized using BMCP and methyl methacrylate via free-radical polymerization. RAFT-macro agents are then formed by reacting PMMA-Br with potassium ethyl xanthogenate. These agents enable the synthesis of block copolymers, characterized by techniques such as FT-IR, ^1H-NMR, GPC, and TGA .

- BMCP is versatile and finds use as an alkylating agent. It also serves as a reagent for the synthesis of cyclopropanes, which are important building blocks in organic chemistry.

- BMCP participates in the synthesis of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, a bicyclic sulfonamide derivative. This compound is obtained by reacting benzenesulfonamide and camphene in the presence of N-bromosuccinimide .

- In the context of hygiene and microbial contamination, BMCP derivatives have been explored for the in situ preparation of chlorine-regenerable antimicrobial polymer molecular sieve membranes. These membranes could find applications in water purification and medical devices .

- BMCP has been employed as an initiator in ATRP, enabling the controlled radical polymerization of styrene. It contributes to the synthesis of bromine-terminated polystyrene and related polymers .

Block Copolymer Synthesis

Alkylating Agent and Reagent for Cyclopropane Synthesis

Sulfonamide Derivatives

Antimicrobial Polymer Membranes

Initiator in Atom Transfer Radical Polymerization (ATRP)

属性

IUPAC Name |

1-(bromomethyl)-3-methylcyclopentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-6-2-3-7(4-6)5-8/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCORFEUVKWJDFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-3-methylcyclopentane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hexyl-4-[4-(2-hexyl-5-methyl-3-oxo-1H-pyrazole-4-carbonyl)benzoyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B2430179.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2430180.png)

![[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid](/img/structure/B2430184.png)

![methyl 4-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2430185.png)

![Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/no-structure.png)

![N-(3-acetylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2430192.png)

![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2430195.png)

![2-Chloro-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2430196.png)